

# patent landscape for 2,6-diazaspiro[3.4]octane derivatives

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## Compound of Interest

Compound Name:	6-Benzyl-2,6-diazaspiro[3.4]octane
Cat. No.:	B155002

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An In-Depth Technical Guide to the Patent Landscape of 2,6-Diazaspiro[3.4]octane Derivatives

For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Rise of a Privileged Scaffold

The 2,6-diazaspiro[3.4]octane moiety is a compelling and increasingly prevalent structural motif in modern medicinal chemistry. Its rigid, three-dimensional spirocyclic core offers a distinct architectural advantage over more traditional, planar ring systems. This unique topology allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for a diverse range of biological targets.<sup>[1]</sup> The inherent novelty of this  $sp^3$ -rich scaffold also provides an attractive starting point for hit-to-lead optimization programs, often leading to compounds with improved physicochemical properties and novel intellectual property.<sup>[2][3]</sup>

Recent years have witnessed a surge in patent applications centered around 2,6-diazaspiro[3.4]octane derivatives, highlighting their emergence as a "privileged scaffold" in drug discovery.<sup>[4][5]</sup> This guide provides a comprehensive analysis of the patent landscape for this promising class of compounds, detailing synthetic strategies, key therapeutic applications, and the major players shaping its intellectual property contours.

## Synthetic Strategies: Assembling the Core and Its Analogs

The efficient and versatile synthesis of the 2,6-diazaspiro[3.4]octane core is crucial for its widespread application in drug discovery programs. Patent literature reveals several key approaches to the construction of this scaffold, often with a focus on the strategic use of protecting groups to allow for selective functionalization of the two nitrogen atoms.

## Key Synthetic Protocols

A prevalent strategy for the synthesis of the functionalized 2,6-diazaspiro[3.4]octane core begins with commercially available N-Boc-protected azetidin-3-one.<sup>[6]</sup> A typical multi-step synthesis is outlined below:

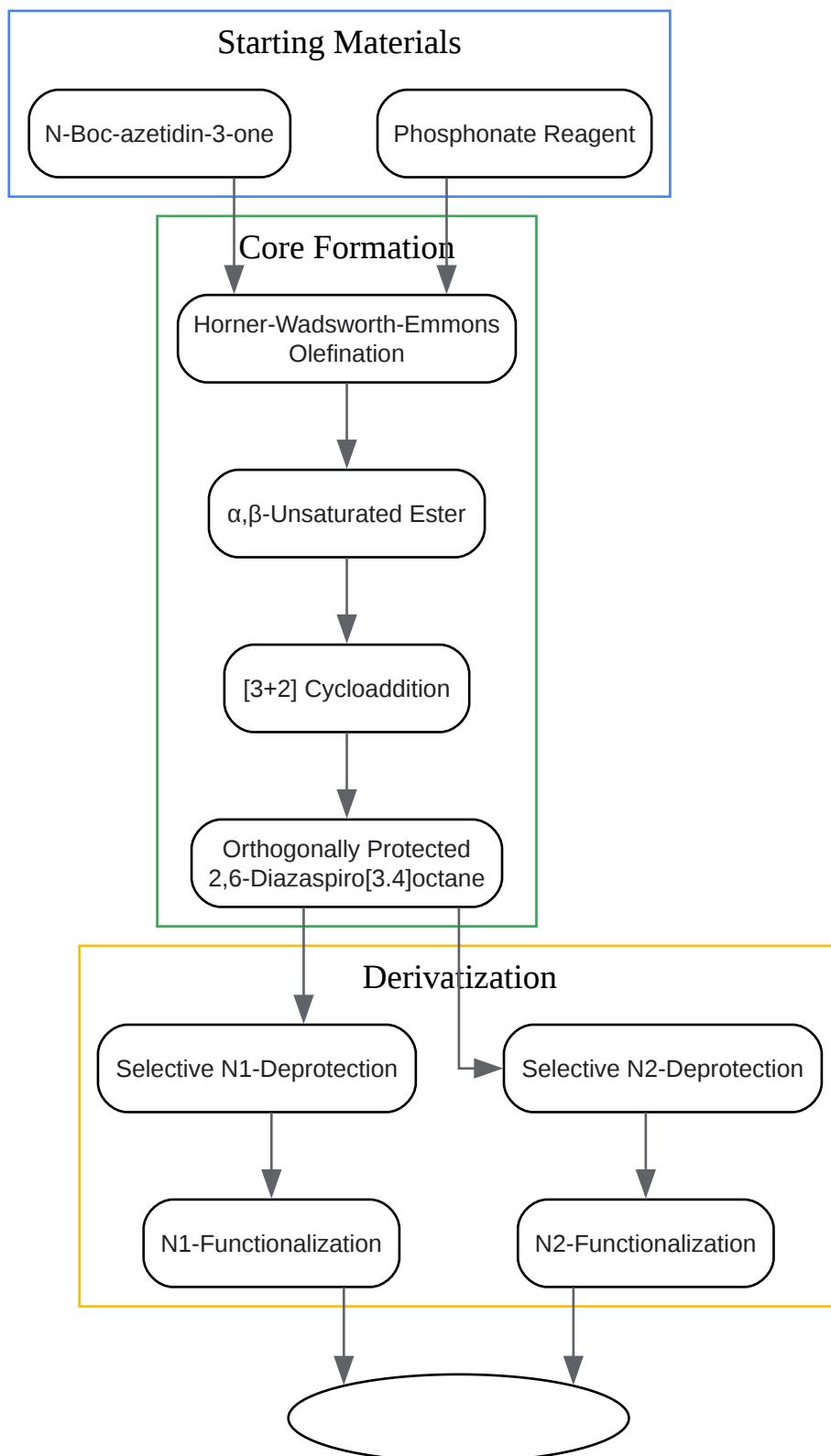
### Protocol 1: Synthesis of a Functionalized 2,6-Diazaspiro[3.4]octane Intermediate

- Horner-Wadsworth-Emmons Olefination: N-Boc-azetidin-3-one is reacted with an appropriate phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride to yield the corresponding  $\alpha,\beta$ -unsaturated ester. This step introduces a key functionality for the subsequent cycloaddition.
- [3+2] Cycloaddition: The resulting  $\alpha,\beta$ -unsaturated ester undergoes a [3+2] cycloaddition reaction with an azomethine ylide precursor, for instance, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, in the presence of a catalytic amount of an acid like trifluoroacetic acid. This reaction diastereoselectively forms the pyrrolidine ring, thus constructing the core 2,6-diazaspiro[3.4]octane framework.
- Orthogonal Protection: The resulting product is a differentially protected 2,6-diazaspiro[3.4]octane, typically with a Boc group on one nitrogen and a benzyl group on the other. This orthogonal protection scheme is critical for subsequent selective chemical manipulations at either nitrogen atom.<sup>[7][8]</sup>

The strategic choice of protecting groups is a cornerstone of these synthetic efforts, enabling the controlled, stepwise elaboration of the scaffold.<sup>[8][9]</sup> Common protecting groups employed in the synthesis of diazaspirocyclic compounds include tert-butoxycarbonyl (Boc), which is readily removed under acidic conditions, and benzyl (Bn) groups, which are typically cleaved by hydrogenolysis.<sup>[10]</sup> This orthogonality allows for selective deprotection and subsequent derivatization of one amine while the other remains masked.<sup>[8]</sup>

A Chinese patent describes a method for preparing 8,8-difluoro-2,6-diazaspiro[3.4]octane compounds through a cyclization reaction in the presence of a subgroup metal catalyst and an organic base, highlighting the ongoing innovation in the synthesis of substituted analogs.[\[11\]](#)

## Visualization of a General Synthetic Workflow

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Caption: Generalized workflow for the synthesis and derivatization of the 2,6-diazaspiro[3.4]octane scaffold.

## Therapeutic Applications & Key Players: A Diverse and Expanding Landscape

The patent landscape for 2,6-diazaspiro[3.4]octane derivatives is dominated by their application in two primary therapeutic areas: Central Nervous System (CNS) disorders and oncology. However, emerging patents suggest a broadening scope of potential indications.

### Central Nervous System (CNS) Disorders

A significant portion of the patent activity surrounding diazaspiro[3.4]octane derivatives is focused on their activity as modulators of CNS targets. Notably, Novartis AG has been a major contributor in this space, with numerous patents claiming 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic acetylcholine receptor agonists.[\[12\]](#)[\[13\]](#)[\[14\]](#) [\[15\]](#)[\[16\]](#) These compounds are being investigated for the treatment of a range of neuropsychiatric and neurodegenerative disorders, including:

- Psychosis, particularly schizophrenia[\[12\]](#)
- Cognitive dysfunction associated with Alzheimer's disease and other dementias[\[12\]](#)[\[17\]](#)
- Hyperkinetic movement disorders[\[12\]](#)
- Substance use disorders[\[12\]](#)

The rationale behind targeting the M4 receptor is its ability to modulate dopamine signaling in the striatum, offering a potential alternative mechanism for antipsychotic efficacy.[\[12\]](#)

### Oncology

In the field of oncology, 2,6-diazaspiro[3.4]octane derivatives have emerged as potent inhibitors of the G12C mutant KRAS protein. A key patent application discloses 2-(2-acryloyl-2,6-diazaspiro[3.4]octan-6-yl)-6-(1H-indazol-4-yl)-benzonitrile derivatives as covalent inhibitors of this challenging cancer target.[\[18\]](#) These compounds are designed to form a covalent bond

with the cysteine residue at position 12 of the mutant KRAS protein, thereby inhibiting its oncogenic signaling. The primary indication claimed is the treatment of tumor metastasis.[18]

## Other Emerging Applications

The versatility of the 2,6-diazaspiro[3.4]octane scaffold is further underscored by its exploration in other therapeutic contexts:

- **Infectious Diseases:** A novel diazaspiro[3.4]octane series has been identified with activity against multiple stages of the human malaria parasite, *Plasmodium falciparum*.[2] Additionally, nitrofuran derivatives of this scaffold have shown remarkable potency as antitubercular agents.[6]
- **Pain Management:** While not the primary focus, some patents for N-aryl diazaspirocyclic compounds mention their potential use in alleviating pain, likely through the modulation of nicotinic cholinergic neurotransmission.[19]

## Key Patent Holders

The following table summarizes some of the key players in the patent landscape for 2,6-diazaspiro[3.4]octane and related azaspiro[3.4]octane derivatives, along with their primary therapeutic focus.

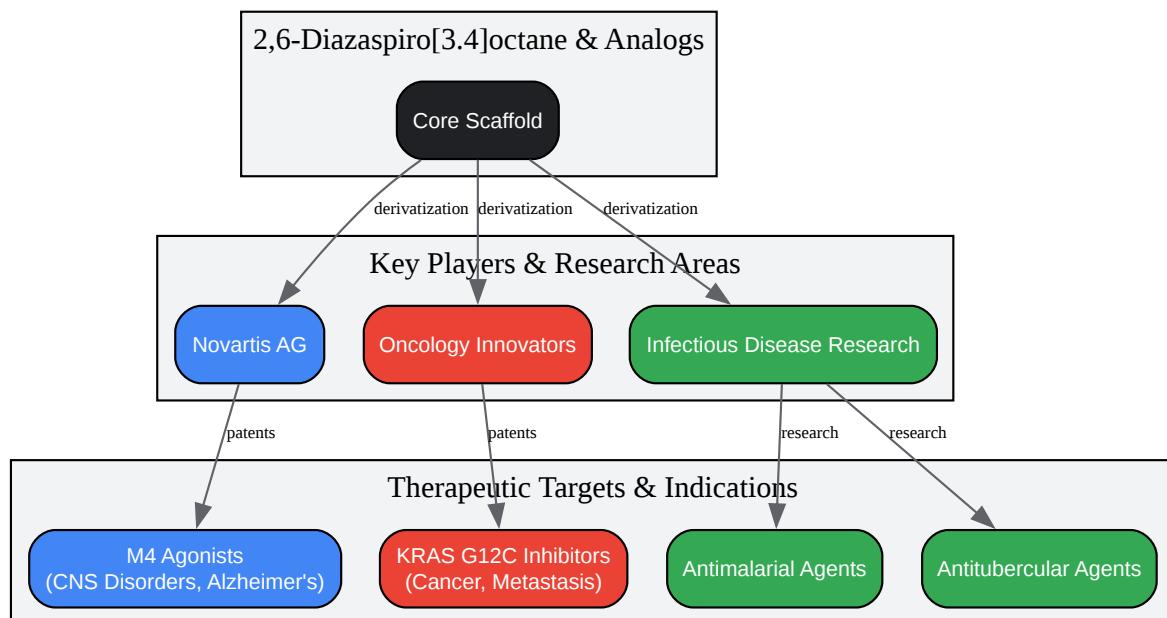
Patent Assignee	Therapeutic Area	Key Patented Moiety	Representative Patent
Novartis AG	CNS Disorders	2-Azaspiro[3.4]octane derivatives as M4 agonists	US11548865B2[12]
(Undisclosed)	Oncology	2,6-Diazaspiro[3.4]octane derivatives as KRAS G12C inhibitors	WO2020086739A1[18]
Various Research Institutions	Infectious Diseases	Diazaspiro[3.4]octane derivatives for malaria and tuberculosis	(Journal Publications) [2][6]

## Patent Landscape Analysis: Mapping the Innovation

The patenting activity for 2,6-diazaspiro[3.4]octane derivatives reflects a dynamic and evolving field of research. While early work may have focused on the synthesis and fundamental properties of such spirocycles, the last decade has seen a clear shift towards their application in drug discovery, particularly in challenging therapeutic areas like CNS disorders and oncology.

The timeline of patent filings suggests that while the core scaffold has been known for some time, its recognition as a privileged structure for generating potent and selective modulators of biological targets is a more recent phenomenon. The geographical distribution of these patents is concentrated in major pharmaceutical markets, including the United States, Europe, and China, indicating a global interest in the therapeutic potential of these compounds.

## Visualization of the Competitive Landscape



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Caption: Relationships between the core scaffold, key players, and patented therapeutic areas.

# Future Outlook: New Frontiers for a Versatile Scaffold

The patent landscape for 2,6-diazaspiro[3.4]octane derivatives is poised for continued expansion. The proven success of this scaffold in modulating challenging targets like M4 receptors and mutant KRAS is likely to inspire its application in other therapeutic areas. Future research and patenting activities may focus on:

- Exploration of New Biological Targets: The unique three-dimensional nature of the scaffold makes it an ideal candidate for targeting protein-protein interactions and other complex biological targets that have been intractable to more traditional small molecules.
- Development of Novel Synthetic Methodologies: As the demand for these compounds grows, there will be a continued need for more efficient, scalable, and stereoselective synthetic routes to the core scaffold and its analogs.
- Expansion into New Therapeutic Areas: Given the diverse biological activities already observed, it is plausible that 2,6-diazaspiro[3.4]octane derivatives will find utility in areas such as inflammatory diseases, metabolic disorders, and virology.

In conclusion, the 2,6-diazaspiro[3.4]octane scaffold represents a vibrant and promising area of drug discovery. Its unique structural features, coupled with a growing body of patent literature demonstrating its therapeutic potential, position it as a key building block for the next generation of innovative medicines. Researchers and drug development professionals who understand the nuances of its synthesis and the evolving intellectual property landscape will be well-equipped to capitalize on the opportunities presented by this versatile and privileged scaffold.

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